Physicochemical Differentiation: Lipophilicity Control vs. Polar Analogs
The target compound exhibits a predicted XLogP3-AA of 2.2 [1], which is 1.9 log units higher than the more polar analog 1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea (SB-334867, predicted XLogP3-AA = 0.3) [2]. This significant lipophilicity differential is known from drug design principles to directly influence passive membrane permeability and non-specific binding, providing procurement teams with a clear quantitative parameter for selecting a compound with greater membrane penetration potential.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea (SB-334867): 0.3 |
| Quantified Difference | 1.9 log units higher (approx. 79-fold greater partitioning into octanol) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 1.9-log unit higher lipophilicity is a substantial, resource-relevant differentiator for scientists designing cellular assays where a compound's passive permeability can determine if it reaches an intracellular kinase target.
- [1] PubChem. (2025). Compound Summary for CID 1473000: N-(tert-butyl)-N'-(2-methyl-1,3-benzoxazol-6-yl)urea. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 6604926: SB-334867. National Center for Biotechnology Information. View Source
